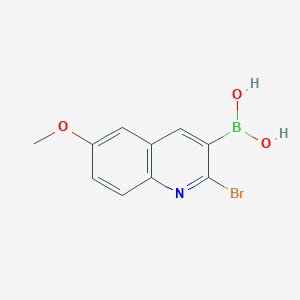
(2-Bromo-6-methoxyquinolin-3-yl)boronic acid
Overview
Description
“(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H9BBrNO3 . It is also known by other names such as “(2-Methoxy-3-quinolinyl)boronic acid” and "2-Methoxyquinoline-3-boronic acid" .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring substituted with a bromo group at the 2-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis
Boronic acids like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of boronic acids with other organic compounds in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 203.002 Da and a monoisotopic mass of 203.075378 Da .Mechanism of Action
The mechanism of action of boronic acids in Suzuki–Miyaura coupling reactions involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium .
Future Directions
The future directions for the research and application of boronic acids like “(2-Bromo-6-methoxyquinolin-3-yl)boronic acid” could involve the development of more efficient and environmentally friendly synthesis methods . Additionally, the use of boronic acids in new types of chemical reactions and the exploration of their potential applications in various fields such as medicinal chemistry and materials science could be areas of future research .
properties
CAS RN |
1026203-33-7 |
|---|---|
Molecular Formula |
C10H9BBrNO3 |
Molecular Weight |
281.90 g/mol |
IUPAC Name |
(2-bromo-6-methoxyquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BBrNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5,14-15H,1H3 |
InChI Key |
OSMKMTDCBZKVIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)OC)N=C1Br)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

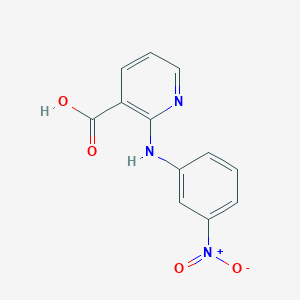
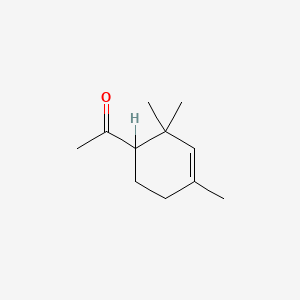
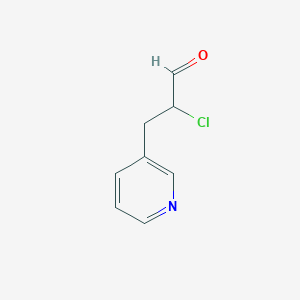
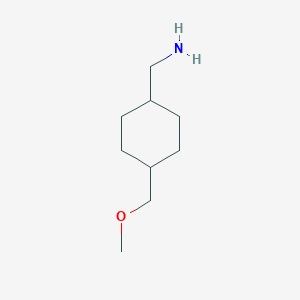

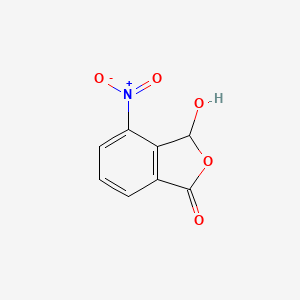
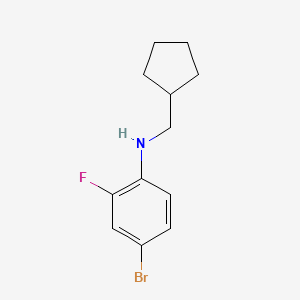
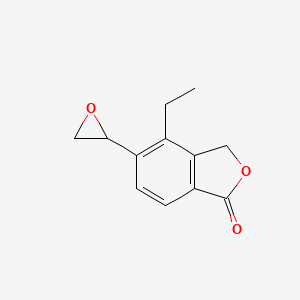



![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)

